molecular formula C14H9Cl2N3OS B2712890 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide CAS No. 680212-03-7

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2712890
CAS No.: 680212-03-7
M. Wt: 338.21
InChI Key: HTYSIVXUYGCOBD-UHFFFAOYSA-N
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Description

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C14H9Cl2N3OS It is characterized by the presence of a thiophene ring, a carboxamide group, and a dichloroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Dichloroimidazole Moiety: This step involves the chlorination of imidazole to introduce chlorine atoms at the 4 and 5 positions.

    Coupling with Phenylthiophene: The dichloroimidazole is then coupled with a phenylthiophene derivative through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide: shares structural similarities with other imidazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-12-13(16)19(8-17-12)10-5-3-9(4-6-10)18-14(20)11-2-1-7-21-11/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSIVXUYGCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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